2,4-Dibromo-5-fluoropyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Functional Materials
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in organic chemistry. nih.govstudysmarter.co.uk Its unique electronic properties, including its basicity and ability to participate in various reactions, make it an invaluable component in the synthesis of a wide array of organic compounds. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for the development of functional materials and catalysts. acs.org
Furthermore, pyridine derivatives are integral to the development of functional materials. Their incorporation into polymers can enhance thermal stability and introduce specific electronic properties. acs.org Pyridine-based ligands are also widely used in organometallic chemistry to create catalysts for a variety of chemical transformations. nih.gov
Overview of Polyhalogenated Pyridine Derivatives in Advanced Chemical Research
The introduction of multiple halogen atoms onto the pyridine ring gives rise to polyhalogenated pyridine derivatives, a class of compounds with distinct and highly tunable properties. Halogenation can significantly alter the electronic nature of the pyridine ring, influencing its reactivity and physical characteristics. nih.gov For instance, the high electronegativity of fluorine atoms can increase the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in drug design. ontosight.ai
Polyhalogenated pyridines serve as key intermediates in the synthesis of numerous agrochemicals, including herbicides and pesticides. nih.govagropages.com The presence of halogens can enhance the efficacy and selectivity of these compounds. nih.govnih.gov In materials science, the high thermal stability and chemical inertness of highly fluorinated pyridines make them suitable for applications in high-performance polymers and other advanced materials. ontosight.ai
The selective synthesis of polyhalogenated pyridines remains an active area of research, with various methods being developed to control the position and number of halogen substituents on the pyridine ring. nih.govacs.org These synthetic strategies are crucial for accessing a diverse range of derivatives with tailored properties for specific applications.
Research Focus on 2,4-Dibromo-5-fluoropyridin-3-amine and its Analogs
Within the broad class of polyhalogenated pyridines, this compound is a compound of particular interest due to its unique substitution pattern. The presence of two bromine atoms, a fluorine atom, and an amine group on the pyridine ring suggests a rich and complex reactivity profile, making it a valuable building block for further chemical transformations.
While specific research on this compound is not extensively documented in publicly available literature, its structural analogs have been investigated for their potential applications. The study of these analogs provides valuable insights into the potential properties and reactivity of the title compound. For instance, related aminofluoropyridines are known intermediates in the synthesis of biologically active molecules. The strategic placement of halogen atoms and the amine group in this compound offers multiple sites for functionalization, opening avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. Further research into this specific compound and its derivatives is warranted to fully explore its synthetic utility and potential applications.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅H₃Br₂FN₂ | 269.90 | 884494-90-0 |
| 3-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 210169-05-4 studysmarter.co.uk |
| 2,3-Dibromo-5-fluoropyridine | C₅H₂Br₂FN | 254.88 | 878207-82-0 nih.gov |
| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 41404-58-4 researchgate.net |
Structure
3D Structure
Properties
CAS No. |
884494-90-0 |
|---|---|
Molecular Formula |
C5H3Br2FN2 |
Molecular Weight |
269.90 g/mol |
IUPAC Name |
2,4-dibromo-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H3Br2FN2/c6-3-2(8)1-10-5(7)4(3)9/h1H,9H2 |
InChI Key |
DNKQCSWJWMYSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)Br)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2,4 Dibromo 5 Fluoropyridin 3 Amine
Reactivity Profiles of Halogen Substituents
The pyridine (B92270) ring in 2,4-Dibromo-5-fluoropyridin-3-amine is adorned with three halogen atoms, each exhibiting a characteristic reactivity profile that can be exploited for selective chemical transformations.
Differentiated Reactivity of Bromine and Fluorine Atoms in Pyridine Ring
In the realm of polyhalogenated pyridines, the differential reactivity of halogen substituents is a well-established principle. Generally, the reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions follows the order F > Cl > Br > I when the reaction is controlled by the attack of the nucleophile, a common scenario in activated systems. google.coma2bchem.com This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. However, the ease of carbon-halogen bond cleavage follows the reverse order (C-I > C-Br > C-Cl > C-F).
For this compound, the fluorine atom at the C5 position is generally less prone to nucleophilic displacement compared to the bromine atoms at C2 and C4. This is because the C-F bond is significantly stronger than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the reactivity order is typically C-I > C-Br > C-Cl > C-OTf, making the bromine atoms the more likely sites for oxidative addition.
The relative reactivity of the two bromine atoms at the C2 and C4 positions is more nuanced and is influenced by both electronic and steric factors. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the ortho (C2) and para (C4) positions. This electronic deactivation can influence the susceptibility of these positions to certain reactions.
Site-Selectivity in Nucleophilic and Electrophilic Transformations
The regioselectivity of reactions involving this compound is a critical aspect for its synthetic utility.
Nucleophilic Transformations: In nucleophilic aromatic substitution reactions, the positions ortho and para to the electron-withdrawing pyridine nitrogen are generally activated. For a related compound, 3,5-dibromopyridine (B18299), reaction with an excess of an aliphatic amine under microwave heating conditions has been shown to result in the selective substitution of the bromine at the 3-position (equivalent to the 5-position in the target molecule's numbering). google.com However, in the case of this compound, the presence of the amino group at C3 significantly influences the electronic landscape. The amino group is a powerful electron-donating group, which can direct nucleophilic attack to the positions ortho and para to it. This would suggest potential reactivity at the C2 and C4 positions.
In palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the site of reaction is determined by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. For dihalopyridines, selective reaction at one of the halogenated sites is often achievable. For instance, in 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. However, for 2,5-dichloropyridine, Suzuki couplings with ligand-based palladium catalysts selectively occur at the C2 position. nih.gov For 2,4-dibromopyridine (B189624), multimetallic catalysis using a combination of nickel and palladium catalysts has been shown to enable the selective cross-coupling of aryl bromides with aryl triflates. nih.gov The precise site-selectivity in this compound would depend on the specific reaction conditions, including the catalyst, ligands, and solvent system employed.
Electrophilic Transformations: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of three electron-withdrawing halogen atoms further deactivates the ring. However, the strongly activating amino group at the C3 position will direct electrophiles to the ortho and para positions relative to it, which are the C2 and C4 positions. Given that these positions are already substituted with bromine, direct electrophilic substitution on the ring is expected to be challenging. Reaction with halogens, such as Br₂, in the presence of 4-aminopyridine (B3432731) has been shown to lead to protonation and a subsequent complex bromination-dimerization process. nih.gov
Influence of the Amino Group on Electronic Structure and Reactivity
The 3-amino group plays a pivotal role in modulating the electronic properties and, consequently, the reactivity of the this compound ring. As a strong electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho (C2 and C4) and para (C6) positions. This electron-donating effect counteracts the electron-withdrawing effects of the nitrogen heteroatom and the halogen substituents.
This electronic influence has several important consequences:
Nucleophilic Substitution: The increased electron density at the C2 and C4 positions due to the amino group can make nucleophilic attack at these positions more challenging compared to a pyridine ring without this activating group. However, the amino group can also stabilize intermediates formed during nucleophilic substitution. A study on the rearrangement of 4-amino-3-halopyridines suggests the intramolecular reaction of a presumed N-acylated intermediate via nucleophilic aromatic substitution. nih.gov
Electrophilic Substitution: As mentioned earlier, the amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. While the halogen substituents are deactivating, the amino group's influence would make the C2 and C4 positions the most susceptible to electrophilic attack, should such a reaction be forced.
Acidity/Basicity: The amino group increases the basicity of the pyridine nitrogen, making it more susceptible to protonation.
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms often involves the study of transient intermediates. For a molecule like this compound, several types of reactive intermediates could potentially be involved in its transformations.
Pyridyne Intermediates in Rearrangement Reactions
Pyridynes are highly reactive intermediates, analogous to benzynes, that can be formed from dihalopyridines under strong basic conditions. The formation of a pyridyne from this compound would likely involve the elimination of HBr from adjacent positions. Given the substitution pattern, the formation of a 2,3-pyridyne or a 3,4-pyridyne could be envisioned.
The reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) and lithium amalgam is known to proceed through a 2,3-pyridyne intermediate. orgsyn.org Similarly, the reaction of 4-bromopyridine (B75155) with sodium in liquid ammonia (B1221849) generates a 3,4-pyridyne intermediate. orgsyn.org For this compound, the presence of the 3-amino group could influence the regioselectivity of the dehydrohalogenation step leading to the pyridyne. Studies on substituted 3,4-pyridynes have shown that neighboring electron-withdrawing groups can influence the regioselectivity of subsequent nucleophilic additions. Current time information in Pasuruan, ID.
Characterization of Radical and Nitrene Intermediates
Radical Intermediates: Radical reactions offer a powerful alternative to ionic pathways for the functionalization of heterocyclic compounds. Radical cyclization reactions, for instance, can be initiated by the generation of a radical at a specific position. For this compound, homolytic cleavage of one of the C-Br bonds, for example, through the use of a radical initiator like AIBN and a tin hydride reagent, could generate a pyridyl radical. The subsequent reactivity of this radical would depend on the reaction conditions and the presence of other functional groups. For instance, intramolecular radical cyclization could occur if a suitable radical acceptor is present in a side chain. The hypoiodite-mediated aminyl radical cyclization of primary amines has been demonstrated as a viable method for forming new C-N bonds. orgsyn.org
Nitrene Intermediates: Nitrenes are the nitrogen analogs of carbenes and are highly reactive intermediates. They can be generated from the corresponding azides via thermolysis or photolysis. If this compound were converted to its corresponding 3-azido derivative, photolysis could lead to the formation of a pyridylnitrene. A study on the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine has shown the formation of various high-spin nitrene intermediates. nih.gov The reactivity of such a nitrene would be diverse, including C-H insertion reactions and rearrangements. Metal-catalyzed nitrene transfer reactions are also a versatile method for C-N bond formation.
Mechanisms of Oxidation and Reduction Pathways
The oxidation and reduction of this compound are expected to involve the amino group and the halogenated pyridine core, respectively.
Oxidation Pathways:
The primary site for oxidation in this compound is the amino group. Studies on the oxidation of similar compounds, such as 3-aminopyridine (B143674), provide insights into the potential mechanisms. The oxidation of 3-aminopyridine with peroxomonosulfuric acid (PMSA) has been shown to proceed via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net This reaction is second-order, being first-order in both the aminopyridine and the peroxy acid. researchgate.net The reactivity is influenced by the pH of the medium, with both protonated and unprotonated forms of the substrate participating in the reaction. researchgate.net
For this compound, a similar mechanism can be proposed. The electron-withdrawing nature of the bromine and fluorine atoms would decrease the electron density on the pyridine ring and the amino group, potentially making it less susceptible to oxidation compared to unsubstituted 3-aminopyridine. However, under suitable oxidizing conditions, the amino group could be oxidized to a nitroso or nitro group. The reaction would likely initiate with the nucleophilic attack of the nitrogen atom on the oxidizing agent.
In some cases, oxidation of aminopyridines can lead to the formation of dimeric products. For instance, the hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides results in an unusual oxidative dimerization. nih.govacs.org While the thiophene (B33073) ring in this substrate plays a crucial role, the possibility of dimerization for this compound under certain oxidative conditions cannot be entirely ruled out.
Reduction Pathways:
The reduction of this compound would primarily involve the halogen substituents and the pyridine ring. The bromine atoms are generally more susceptible to reduction than the fluorine atom due to the weaker carbon-bromine bond.
Electrochemical methods have been employed for the reduction of halogenated pyridines. The reduction potential of halopyridines is a key factor, and it is known that protonation of the pyridine nitrogen can significantly lower this potential, facilitating reduction. nih.gov The electrochemical reduction of brominated pyridines can proceed via the formation of a pyridyl radical, which then undergoes further reactions. nih.govnih.gov
A proposed general mechanism for the electrochemical reduction of a bromopyridine involves a proton-coupled electron transfer (PCET) to form a protonated pyridine radical and a bromide ion. nih.gov This radical can then be further reduced or participate in other reactions. For this compound, selective reduction of one or both bromine atoms could potentially be achieved by carefully controlling the electrochemical conditions.
It is also important to consider that structural modifications that reduce the electron density of the aminopyridine ring can influence its metabolic oxidation and subsequent reactivity. nih.gov
Kinetic and Thermodynamic Aspects of Transformations
Detailed kinetic and thermodynamic data for the transformations of this compound are scarce in the literature. However, general principles and data from related compounds can provide an estimation of these aspects.
Kinetic Aspects:
The kinetics of the oxidation of 3-aminopyridine by peroxomonosulfuric acid were found to follow second-order kinetics. researchgate.net The rate of this reaction is pH-dependent, exhibiting a bell-shaped profile, which indicates the involvement of different protonated species of both the substrate and the oxidant in the rate-determining step. researchgate.net For this compound, the electron-withdrawing halogen substituents would likely decrease the rate of oxidation compared to 3-aminopyridine due to the reduced nucleophilicity of the amino group.
In the context of reduction, the kinetics of electrochemical reduction would depend on factors such as the electrode potential, the concentration of the substrate, and the pH of the medium. The rate of reduction of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F, suggesting that the debromination of this compound would be kinetically favored over defluorination.
Thermodynamic Aspects:
Thermodynamic parameters for the oxidation of 3-aminopyridine by PMSA have been determined, providing insights into the energetics of the reaction. researchgate.net The specific values for enthalpy and entropy of activation would be influenced by the substituents on the pyridine ring. The electron-withdrawing halogens in this compound would stabilize the ground state of the molecule, potentially increasing the activation energy for oxidation.
For reduction processes, the thermodynamics are governed by the bond dissociation energies of the carbon-halogen bonds and the stability of the resulting products. The C-Br bond is significantly weaker than the C-F bond, making the reductive cleavage of the C-Br bonds in this compound a thermodynamically more favorable process than the cleavage of the C-F bond.
The following table provides a qualitative summary of the expected kinetic and thermodynamic aspects of the transformations of this compound, based on analogies with related compounds.
| Transformation | Mechanistic Feature | Expected Kinetic Profile | Thermodynamic Consideration |
| Oxidation | Nucleophilic attack by the amino group | Second-order kinetics, rate likely slower than 3-aminopyridine due to electron-withdrawing groups. | Activation energy potentially higher than for 3-aminopyridine. |
| Reduction | Reductive cleavage of C-Br bonds | Kinetically favored over C-F bond cleavage. | Thermodynamically more favorable than C-F bond cleavage. |
Advanced Characterization and Structural Elucidation of 2,4 Dibromo 5 Fluoropyridin 3 Amine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental tools for the structural confirmation of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) would be employed to unequivocally determine the structure of 2,4-Dibromo-5-fluoropyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic proton and the amine protons. The chemical shift of the single aromatic proton would be influenced by the deshielding effects of the electronegative fluorine and bromine atoms, as well as the electron-donating amino group. The protons of the amino group (NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, five distinct signals for the pyridine (B92270) ring carbons would be anticipated. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbons bonded to the bromine atoms would show characteristic shifts, while the carbon attached to the fluorine atom would exhibit splitting due to C-F coupling.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would provide direct information about the fluorine atom. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the pyridine ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.5 - 8.5 | d | J(H-F) = 2-4 |
| ¹H (Amine) | 4.0 - 6.0 | br s | - |
| ¹³C (C-F) | 140 - 160 | d | J(C-F) = 230-260 |
| ¹³C (C-Br) | 100 - 120 | s | - |
| ¹³C (C-NH₂) | 130 - 150 | s | - |
| ¹³C (C-H) | 120 - 140 | d | J(C-F) = 15-25 |
| ¹³C (C-N) | 145 - 165 | d | J(C-F) = 10-20 |
| ¹⁹F | -100 to -130 | s | - |
| Note: This table presents predicted values based on known substituent effects and data for similar compounds. Actual experimental data is not available. |
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=C, C=N, C-F, and C-Br bonds.
The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| C-F Bond | Stretching | 1100 - 1250 |
| C-Br Bond | Stretching | 500 - 700 |
| Note: This table presents expected absorption ranges for the functional groups present in the molecule. Actual experimental data is not available. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The positions of these maxima would be influenced by the combination of the electron-donating amino group and the electron-withdrawing halogen substituents.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₅H₃Br₂FN₂).
The mass spectrum would also show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include the loss of bromine atoms, the amino group, or hydrofluoric acid.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 269, 271, 273 | Molecular ion with characteristic isotopic pattern for two Br atoms |
| [M-Br]⁺ | 190, 192 | Loss of a bromine atom |
| [M-2Br]⁺ | 111 | Loss of both bromine atoms |
| [M-NH₂]⁺ | 253, 255, 257 | Loss of the amino group |
| Note: This table presents predicted m/z values for the molecular ion and potential fragments. Actual experimental data is not available. |
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The analysis of the crystal packing of this compound would likely show the presence of intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. Other non-covalent interactions, such as halogen bonding (involving the bromine atoms) and π-π stacking between the pyridine rings, could also play a significant role in the crystal packing.
Conformational Analysis in the Crystalline State
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield any specific experimental data on the crystal structure or conformational analysis of this compound. While information is available for analogous compounds, the precise arrangement of atoms and the three-dimensional structure of the title compound in the solid state have not been publicly reported.
The determination of a crystal structure through techniques such as X-ray crystallography would be essential to elucidate the conformational preferences of this compound. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the geometry of the molecule in its crystalline form. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice.
Without experimental crystallographic data, a detailed discussion of the conformational analysis remains speculative. Theoretical modeling could provide insights into potential low-energy conformations; however, these would require experimental validation for a definitive understanding of the compound's solid-state structure.
Computational and Theoretical Investigations on Halogenated Aminopyridines
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical chemistry, offering a powerful lens to examine molecules at the atomic and electronic levels. These calculations, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with remarkable accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard and versatile computational tool for investigating the electronic structure of many-body systems, including complex molecules like 2,4-Dibromo-5-fluoropyridin-3-amine. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for a detailed analysis of molecular properties. Typically, a hybrid functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p) is employed for such studies. rub.de
A fundamental step in any computational study is the geometry optimization of the molecule. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The presence of the amino group introduces the possibility of different conformations due to the orientation of the N-H bonds relative to the pyridine (B92270) ring. DFT calculations can explore the conformational landscape to identify the global minimum energy structure. The planarity of the pyridine ring and the orientation of the amino group are key parameters determined during optimization. It is expected that the heavy bromine atoms and the electronegative fluorine atom will significantly influence the geometry of the pyridine ring.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Br | 1.895 | C3-C2-N1 | 120.5 |
| C4-Br | 1.898 | C2-C3-C4 | 118.9 |
| C5-F | 1.350 | C3-C4-C5 | 121.3 |
| C3-N | 1.390 | C4-C5-C6 | 117.8 |
| N-H1 | 1.010 | C2-N1-C6 | 122.0 |
| N-H2 | 1.010 | C2-C3-N | 123.5 |
Note: The values in this table are illustrative and represent typical bond lengths and angles that might be obtained from a DFT calculation for a molecule of this nature. Actual values would be determined from a specific DFT calculation.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies can be correlated with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, and the vibrations of the pyridine ring. The presence of heavy bromine atoms is expected to result in low-frequency vibrations, while the C-F bond will have a characteristic stretching frequency. Anharmonic calculations can provide a more accurate prediction of the vibrational spectra, including overtones and combination bands. mdpi.com
Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Illustrative)
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3450 | N-H Asymmetric Stretch |
| 3350 | N-H Symmetric Stretch |
| 1620 | NH₂ Scissoring |
| 1580 | C=C Ring Stretch |
| 1300 | C-F Stretch |
| 650 | C-Br Stretch |
| 580 | C-Br Stretch |
Note: This table presents an illustrative selection of vibrational frequencies and their assignments. A full computational analysis would provide a comprehensive list of all normal modes.
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For halogenated aminopyridines, the distribution of HOMO and LUMO orbitals is influenced by the electron-donating amino group and the electron-withdrawing halogen atoms. The HOMO is often localized on the amino group and the pyridine ring, while the LUMO may be distributed over the ring and the halogen substituents. The introduction of nitrogen-containing functional groups can lead to a reduction in the HOMO-LUMO gap. acs.org
Table 3: Illustrative Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Note: These energy values are illustrative examples derived from typical DFT calculations on similar molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.
The MEP surface uses a color scale to denote different potential regions. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or near-neutral potential.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial in determining a molecule's behavior as a nucleophile or an electrophile. ucsb.edupku.edu.cn
The HOMO represents the orbital from which a molecule is most likely to donate electrons, thus defining its nucleophilic and basic character. youtube.com For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group (-NH₂) and the pyridine ring. The energy of the HOMO is a key indicator of the molecule's ability to act as an electron donor in reactions.
Conversely, the LUMO is the lowest energy orbital that can accept electrons, dictating the molecule's electrophilic nature. youtube.com In this compound, the LUMO's character will be significantly influenced by the electron-withdrawing halogen atoms (bromine and fluorine) and the electronegative nitrogen atom within the pyridine ring. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
Table 1: Predicted FMO Properties for Halogenated Aminopyridines
| Parameter | Predicted Characteristic for this compound | Implication for Reactivity |
|---|---|---|
| HOMO | High electron density on the amino group and pyridine ring. | The primary site for electrophilic attack and protonation. youtube.comucsb.edu |
| LUMO | High electron density on the carbon atoms bonded to halogens. | Susceptible to nucleophilic substitution reactions. |
| HOMO-LUMO Gap | Moderate, due to competing effects of the amino donor and halogen acceptors. | Indicates a balance between stability and reactivity. |
Topological Analysis of Electron Density (QTAIM, NCI)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). uni-muenchen.de By identifying critical points in the electron density, QTAIM can characterize the nature of atomic interactions, from strong covalent bonds to weak non-covalent contacts. nih.gov
For this compound, a QTAIM analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. uni-muenchen.de
Non-Covalent Interaction (NCI) analysis is a complementary method used to visualize and characterize weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. It plots the reduced density gradient (RDG) against the electron density, revealing surfaces that correspond to these interactions. In the crystal structure of a related compound, 4-amino-3,5-dichloropyridine, interactions such as N—H⋯N hydrogen bonding and offset π–π stacking were identified as crucial for the supramolecular assembly. nih.gov A similar analysis for this compound would likely highlight intramolecular hydrogen bonding between the amine and adjacent fluorine or bromine, as well as various intermolecular interactions that dictate its crystal packing.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding by translating the complex molecular wavefunction into the familiar language of Lewis structures, lone pairs, and orbital interactions. taylorandfrancis.com It provides a quantitative picture of charge delocalization and hyperconjugative interactions, which are key to molecular stability. researchgate.netresearchgate.net
The stability of a molecule is explained in terms of second-order perturbation theory analysis of the Fock matrix. This analysis reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of electron delocalization. researchgate.netwisc.edu
For this compound, significant stabilizing interactions are expected to include:
Intramolecular Hyperconjugation: Delocalization of electron density from the lone pair of the amino nitrogen (n_N) to the antibonding π* orbitals of the pyridine ring (n → π*).
Lone Pair Delocalization: Interactions involving the lone pairs of the halogen atoms and the nitrogen of the pyridine ring with neighboring antibonding σ* orbitals. acadpubl.eu
Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) (Illustrative) | Interaction Type |
|---|---|---|---|
| LP (1) N(amine) | π* (C-C) | High | n → π* (Resonance) |
| π (C-C) | π* (C-C) | High | π → π* (Conjugation) researchgate.net |
| LP (2) Br | σ* (C-C) | Moderate | Lone Pair Delocalization |
Note: E⁽²⁾ values are illustrative, based on typical findings for similar aromatic and heterocyclic systems. researchgate.net
Theoretical Characterization of Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal engineering, and biological activity of molecules. Computational methods are essential for characterizing these weak but structurally directive forces.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) due to an electropositive region on its surface known as a σ-hole. nih.gov This σ-hole interacts with a nucleophilic region (a halogen bond acceptor), such as a lone pair on a nitrogen or oxygen atom. mdpi.com
In this compound, the bromine atoms are potential halogen bond donors. The strength of the σ-hole on bromine would be enhanced by the electron-withdrawing nature of the fluorinated pyridine ring. These bromine atoms could form halogen bonds with the pyridine nitrogen of another molecule (C-Br···N) or with other Lewis bases present in the system. While fluorine can participate in halogen bonding, it is generally a much weaker donor than bromine or iodine. nih.gov Studies on halopyridinium cations have shown that adding a positive charge significantly increases the probability and strength of halogen bonding. acs.org
The amino group (-NH₂) in this compound is a classic hydrogen bond donor, while the pyridine nitrogen is an effective hydrogen bond acceptor. Theoretical calculations can predict the geometry and energy of these hydrogen bonds. In the solid state, it is highly probable that this molecule forms intermolecular hydrogen bonds of the N-H···N type, leading to the formation of chains or more complex networks. nih.gov Intramolecular hydrogen bonds between the amine hydrogen and the adjacent fluorine or bromine atom (N-H···F or N-H···Br) may also exist, influencing the molecule's conformation.
As an aromatic heterocycle, the pyridine ring of this compound can participate in π-stacking interactions. These interactions occur when two aromatic rings are arranged in a face-to-face or offset fashion. The substitution pattern, with both electron-donating (amine) and electron-withdrawing (halogens) groups, creates a non-uniform electron distribution, which can favor offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attraction. nih.gov These interactions play a critical role in the packing of molecules in the crystal lattice. Computational studies can quantify the energy of these interactions and determine the most stable packing conformations, which is crucial for understanding the physical properties of the material. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Elucidation of Reaction Mechanisms and Energy Barriers
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the computational elucidation of reaction mechanisms and energy barriers for This compound . While computational studies on related halogenated pyridines and various cross-coupling and substitution reactions exist, detailed theoretical investigations, including the calculation of transition states and energy profiles for reactions directly involving this specific compound, are not publicly available at this time.
General computational approaches, such as Density Functional Theory (DFT), are commonly employed to investigate the mechanisms of reactions involving halogenated aromatic compounds. These studies typically explore reaction pathways for transformations like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation. The goals of such computational work include:
Mapping Potential Energy Surfaces: Identifying the lowest energy pathways from reactants to products.
Locating Transition States: Characterizing the geometry and energy of the highest point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Reaction and Activation Energies: Quantifying the thermodynamics and kinetics of the reaction steps, which helps in predicting reaction feasibility and rates.
For a molecule like This compound , computational studies would be invaluable for understanding its reactivity. For instance, in a potential cross-coupling reaction, theoretical calculations could predict which of the two bromine atoms is more likely to undergo oxidative addition to a metal catalyst, a key step in many of these reactions. This selectivity would be determined by factors such as bond dissociation energies and the electronic effects of the fluorine and amine substituents, all of which can be modeled computationally.
Similarly, for nucleophilic substitution reactions, computational models could elucidate the stability of Meisenheimer intermediates and the energy barriers for the departure of the halide leaving groups, providing insight into the preferred site of substitution.
Although specific data for This compound is not available, the established methodologies in computational chemistry provide a robust framework for such future investigations. Researchers would likely utilize various functionals and basis sets within DFT to model the system in the gas phase and with solvent effects to simulate realistic reaction conditions.
Applications of 2,4 Dibromo 5 Fluoropyridin 3 Amine As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the 2,4-Dibromo-5-fluoropyridin-3-amine scaffold makes it an attractive starting material for constructing intricate molecular architectures. The bromine atoms can be readily displaced or used in cross-coupling reactions, the amine group can be diazotized or acylated, and the fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable trait in medicinal chemistry.
Precursor for Natural Products
Halogenated pyridines are a recognized class of intermediates in the total synthesis of natural products. mdpi.com For instance, the related compound 3,5-Dibromo-4-aminopyridine serves as a key synthetic intermediate for the marine alkaloid Desmopyridine. mdpi.com This suggests that this compound could potentially serve as a precursor for the synthesis of novel, fluorinated analogues of Desmopyridine or other pyridine-containing natural products. The introduction of a fluorine atom could impart unique biological properties to the final natural product analogue.
Intermediate for Fine Chemicals and Pharmaceuticals
The utility of aminopyridine derivatives as intermediates in the synthesis of fine chemicals and pharmaceuticals is well-established. nih.gov The structural motif of this compound, featuring amino and halo substituents, is found in various biologically active molecules.
Table 1: Examples of Related Aminopyridine Intermediates and Their Applications
| Intermediate Compound | Application | Reference |
|---|---|---|
| 2-Amino-5-fluoropyridine | Synthesis of LBM415 (peptide deformylase inhibitor) | researchgate.net |
| 2-Methoxy-3-bromo-5-fluoropyridine | Intermediate for a second-generation TRK inhibitor (LOXO-195) | google.com |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate for several crop-protection products | nih.gov |
| 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one | Potent inhibitor of bladder and prostate cancer cells | nih.gov |
Given these examples, this compound is a plausible intermediate for various bioactive compounds. The bromine atoms can be functionalized through reactions like the Suzuki or Stille coupling to introduce diverse aryl or alkyl groups. nih.govmdpi.com The amine group provides a handle for constructing amide, sulfonamide, or other nitrogen-containing linkages, which are common in kinase inhibitors. usf.edumdpi.com The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group of this compound make it a candidate for ligand design in coordination chemistry. The electronic properties of the pyridine ring, and consequently its coordination behavior, can be fine-tuned by the electron-withdrawing halogen substituents.
Rational Design of Pyridine-Based Ligands
Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. nih.govijpsonline.com The synthesis of new pyridine derivatives is a continuous effort to develop ligands with specific electronic and steric properties. nih.gov The presence of two bromine atoms on this compound offers the potential for creating bidentate or tridentate ligands through sequential and selective cross-coupling reactions. For example, replacing the bromine atoms with other coordinating groups could lead to novel pincer-type or chelating ligands. The fluorine and amine groups would remain as substituents that modulate the electronic character of the resulting ligand.
Synthesis and Structural Characterization of Metal Complexes
Research on related aminopyridine ligands demonstrates their ability to form a diverse array of metal complexes with interesting structural features. For example, 2-amino-3,5-dihalopyridines have been used to synthesize tetrahalocuprate(II) complexes, which have been structurally characterized by single-crystal X-ray diffraction. rsc.org These studies revealed distorted tetrahedral or square planar geometries depending on the specific halogens present. rsc.org Similarly, 3-aminopyridine (B143674) has been employed as a co-ligand to synthesize polymeric chains and mononuclear complexes with cobalt and nickel. elsevierpure.com The structural analysis of 2-amino-3,5-dibromopyridine (B40352) has shown the formation of dimers through hydrogen bonding in the solid state. bas.bg It is expected that this compound would also form complexes with various transition metals, with the pyridine nitrogen and possibly the amino group participating in coordination. The resulting complexes could exhibit unique structural and electronic properties influenced by the specific substitution pattern of the ligand.
Table 2: Structural Features of Metal Complexes with Related Aminopyridine Ligands
| Ligand | Metal Ion | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Amino-3,5-dichloropyridinium | Copper(II) | Distorted square planar geometry of the tetrachlorocuprate ion | rsc.org |
| 2-Amino-3,5-dibromopyridinium | Copper(II) | Distorted tetrahedral geometry of the tetrahalocuprate ions | rsc.org |
| 3-Aminopyridine | Nickel(II), Cobalt(II) | Polymeric chains linked by the aminopyridine ligand | elsevierpure.com |
Catalytic Applications of Metal-Pyridine Complexes
Metal complexes derived from pyridine-based ligands are widely used as catalysts in a variety of organic transformations. nih.gov The catalytic activity is highly dependent on the nature of the metal center and the ligand framework. For instance, metal complexes with Schiff base ligands derived from aminopyridines have shown catalytic activity in oxidation reactions. nih.gov Transition metal complexes with aminopyridine ligands have also been investigated for their catalytic and biological activities. ekb.eg While there are no specific reports on the catalytic applications of metal complexes derived from this compound, the general principles of ligand design suggest that such complexes could be explored as catalysts. The electronic and steric environment created by the dibromo- and fluoro-substituents could influence the selectivity and activity of the metal center in catalytic cycles.
Cross-Coupling Catalysis
The presence of two bromine atoms makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Research on substituted 2,4-dibromopyridines has demonstrated that the regioselectivity of these coupling reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. acs.orgnih.gov Typically, cross-coupling at the C2 position of 2,4-dibromopyridine (B189624) is favored due to the higher electrophilicity of this position. researchgate.netresearchgate.net However, recent studies have shown that the use of specific catalyst systems, such as C3-symmetric tripalladium clusters, can lead to excellent C2-regioselectivity in Suzuki-Miyaura, Sonogashira, Negishi, and Kumada coupling reactions. nih.gov This level of control is crucial for the synthesis of well-defined, complex molecules.
The fluorine and amine substituents on the this compound molecule are expected to further influence the regioselectivity of cross-coupling reactions through their electronic and steric effects. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the pyridine ring towards nucleophilic attack, while the amino group can act as a directing group or a ligand for the metal catalyst. nih.gov The Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds, and this compound could potentially undergo further amination at one of the bromine positions. rsc.org
Below is a table summarizing the regioselective cross-coupling reactions of 2,4-dibromopyridine, which serves as a model for the potential reactivity of this compound.
| Cross-Coupling Reaction | Catalyst System | Predominant Selectivity | Product | Reference(s) |
| Suzuki-Miyaura | C3-symmetric tripalladium clusters | C2 | 2-aryl-4-bromopyridine | acs.orgnih.gov |
| Sonogashira | C3-symmetric tripalladium clusters | C2 | 2-alkynyl-4-bromopyridine | nih.gov |
| Negishi | C3-symmetric tripalladium clusters | C2 | 2-alkyl/aryl-4-bromopyridine | nih.gov |
| Kumada | C3-symmetric tripalladium clusters | C2 | 2-alkyl/aryl-4-bromopyridine | nih.gov |
| Suzuki-Miyaura | Pd(OAc)2 (ligand-free) | Mixture of C2 and C4 | 2-aryl-4-bromopyridine and 4-aryl-2-bromopyridine | nih.gov |
Bioinorganic Models and Related Catalysis
Pyridine-based ligands are ubiquitous in bioinorganic chemistry, where they are used to create synthetic models of metalloenzyme active sites and to develop novel metal-based catalysts. nih.govwikipedia.org The nitrogen atom of the pyridine ring readily coordinates to a wide range of transition metals, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting metal complex. nih.gov This allows for the systematic investigation of structure-activity relationships in biological and catalytic systems. scispace.com
Polypyridyl ligands, in particular, are of significant interest due to their ability to form stable complexes with a variety of metal ions and their intriguing photophysical and chemical reactivity. researchgate.netnih.govnih.gov this compound can serve as a precursor for the synthesis of more complex pyridyl-based ligands through cross-coupling reactions at the bromine positions. The resulting ligands could then be used to prepare novel metal complexes with potential applications in catalysis or as therapeutic agents. scispace.comrsc.org For instance, pyridonate-containing metal complexes have shown promise in hydrofunctionalization reactions, where the pyridonate ligand can actively participate in the bond-breaking and bond-forming steps of the catalytic cycle. rsc.org The fluorine and amine substituents on the pyridine ring of this compound could further modulate the properties of the resulting metal complexes, potentially leading to enhanced catalytic activity or novel biological effects. scispace.comresearchgate.net
Advanced Materials Science Research
Halogenated pyridine derivatives are important building blocks in the design and synthesis of advanced materials with tailored electronic and optical properties. The ability to introduce different functional groups through cross-coupling reactions makes compounds like this compound attractive for the construction of novel organic materials.
Development of Organic Electronic Materials (e.g., OLEDs)
Pyridine-containing molecules and polymers are widely investigated for their use in organic light-emitting diodes (OLEDs). ontosight.ainih.gov The pyridine unit can function as an electron-transporting or emissive component in these devices. acs.orgchemrxiv.org The incorporation of fluorine atoms into organic electronic materials is a common strategy to tune their electronic properties, such as the HOMO and LUMO energy levels, and to improve device performance. nih.gov
This compound can be used as a starting material to synthesize novel emitters or host materials for OLEDs. For example, through Suzuki or Sonogashira coupling reactions, pyrene (B120774) or other luminescent moieties could be attached to the pyridine core. acs.org The resulting materials could exhibit unique photophysical properties due to the combination of the electron-deficient fluorinated pyridine ring and the electron-rich aromatic substituents. Terpyridine derivatives, which show excellent transport properties, have been successfully used in OLEDs, and multi-step synthesis starting from functionalized pyridines can lead to such complex structures. acs.org Recent research has also focused on multi-resonance thermally activated delayed fluorescence (MR-TADF) materials, where pyridine cores have been used to achieve deep-blue emission with high efficiency. chemrxiv.org
Fabrication of Semiconductor Materials
Pyridine-based polymers have been studied for their potential as semiconductor materials. ontosight.aidtic.mil The nitrogen atom in the pyridine ring imparts distinct electronic characteristics compared to their all-carbon analogues like benzene. dtic.mil The ability to form well-ordered structures and the potential for charge transport make these materials suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.
By polymerizing derivatives of this compound, it may be possible to create novel semiconductor materials. The bromine atoms offer a route to polymerization through various cross-coupling methods. The fluorine and amine substituents would be incorporated into the polymer backbone, influencing the polymer's solubility, morphology, and electronic properties. Quaternization of the pyridine nitrogen in such polymers can further modify their properties, leading to increased conductivity. mdpi.com
Functional Materials with Tunable Optoelectronic Properties
The development of functional materials with tunable optoelectronic properties is a major goal in materials science. Pyridine-containing oligomers and polymers are attractive candidates in this regard, as their properties can be systematically modified through chemical synthesis. nih.govrsc.org The introduction of different substituents onto the pyridine ring allows for fine-tuning of the material's absorption and emission spectra, as well as its electronic energy levels.
This compound provides a platform for creating a library of functional materials with varying optoelectronic properties. By selectively reacting the two bromine atoms with different aromatic or heteroaromatic groups, a wide range of conjugated molecules can be synthesized. Theoretical studies on pyridine-containing oligomers have shown that the nature of the linked aromatic rings significantly impacts the structural and optoelectronic properties of the resulting materials. rsc.org The presence of the fluorine atom and the amino group on the pyridine ring of the starting material would add another layer of tunability to the final products.
Agrochemical Research Applications
Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous commercial products being herbicides, fungicides, and insecticides. nih.govresearchgate.netmdpi.com The pyridine ring is a key pharmacophore in many of these molecules, and its substitution pattern is critical for biological activity.
Halogenated and aminated pyridines are common motifs in agrochemical research. acs.org For example, fluorinated pyridine derivatives have been developed as potent herbicides. dntb.gov.ua The specific substitution pattern of this compound makes it an interesting candidate for the synthesis of new agrochemicals. The two bromine atoms can be replaced with various functional groups through cross-coupling reactions to generate a diverse library of compounds for biological screening. acs.org The presence of the fluorine atom is often associated with increased metabolic stability and enhanced biological activity. nih.govbiorxiv.org Furthermore, some herbicidal compounds have been shown to act by inhibiting plant DNA gyrase, and fluoroquinolone derivatives, which share some structural similarities with fluorinated pyridines, have shown herbicidal activity. nih.govbiorxiv.orgresearchgate.net The discovery of secondary metabolites from fungi with both herbicidal and antifungal activities also highlights the potential for novel chemical scaffolds in agriculture. nih.gov
Future Perspectives and Emerging Research Directions for 2,4 Dibromo 5 Fluoropyridin 3 Amine
Development of Novel and More Efficient Synthetic Pathways
Emerging trends point towards the adoption of one-pot procedures and novel catalytic systems. For instance, methods involving the direct conversion of N-vinyl or N-aryl amides into highly substituted pyridines using activating agents like trifluoromethanesulfonic anhydride (B1165640) present a promising avenue. organic-chemistry.orgnih.gov Another approach is the transition-metal-free, base-promoted cyclocondensation of alkynes with amides, which offers a simple and efficient route to diaryl pyridines. mdpi.com Microwave-assisted organic synthesis (MAOS) has also proven effective in rapidly producing 3-amino-5-bromopyridine (B85033) derivatives in high yields, a strategy that could be adapted for the target compound, minimizing long reaction times and impurity formation. clockss.org
Future research will likely focus on optimizing these modern techniques for the specific synthesis of 2,4-Dibromo-5-fluoropyridin-3-amine, potentially starting from more readily available precursors. The development of eco-friendly methods, such as using reusable catalysts like activated fly ash, is also a growing area of interest for pyridine (B92270) synthesis. bhu.ac.in
Table 1: Comparison of Potential Synthetic Strategies for Pyridine Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Relevant Research |
|---|---|---|---|
| Amide Annulation | One-step conversion of N-vinyl/N-aryl amides. | High convergency; precise control over substituents. | organic-chemistry.orgnih.gov |
| Base-Promoted Cyclocondensation | Transition-metal-free; uses alkynes and amides. | Cost-effective; avoids heavy metal contamination. | mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | High yields and purity; scalable. | clockss.org |
| Ruthenium-Catalyzed Cycloisomerization | Atom-economical transformation of azadienynes. | Efficient for constructing substituted pyridines. | organic-chemistry.org |
Exploration of New Reactivity Modes and Selective Transformations
The chemical architecture of this compound allows for a multitude of selective transformations, which remain largely unexplored. The two bromine atoms at positions 2 and 4 are electronically distinct and offer opportunities for regioselective functionalization through cross-coupling reactions.
Future work will likely involve the selective substitution of one bromine atom over the other using carefully controlled palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This has been demonstrated in the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com The differential reactivity could be exploited to create complex, unsymmetrically substituted pyridine scaffolds. The amine group can be readily acylated, alkylated, or used as a directing group for further ring functionalization. Meanwhile, the fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives. This modulation is a key factor in areas like supramolecular chemistry, where fluorine can alter electron-donating capacity. rsc.org
Advancements in High-Throughput Screening and Automated Synthesis
The exploration of the vast chemical space accessible from this compound can be dramatically accelerated by leveraging high-throughput screening (HTS) and automated synthesis platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds.
By combining the selective transformations mentioned above with automated liquid handlers and robotic synthesisers, researchers can create hundreds or thousands of derivatives of the core scaffold. These libraries can then be screened for biological activity (e.g., as enzyme inhibitors or receptor modulators) or for desired material properties. The use of HTS to conduct a large number of reactions, such as in the optimization of Pd-catalyzed couplings, has already been used to generate data for training machine learning models, showcasing the synergy between these technologies. arxiv.org This approach significantly reduces the time from compound design to discovery, paving the way for new pharmaceuticals and functional materials.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and its application to this compound holds immense promise. aimlic.comcas.org ML models can be trained on existing reaction data to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even propose novel synthetic pathways. acs.org
For a molecule like this compound, AI tools could:
Predict Regioselectivity: Develop models to predict which bromine atom will react preferentially under specific cross-coupling conditions.
Optimize Synthesis: Use algorithms to fine-tune reaction parameters (temperature, catalyst, solvent) for maximum yield and purity, minimizing the need for extensive trial-and-error experimentation. ananikovlab.ru
Property Prediction: Forecast the physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of virtual derivatives before they are synthesized. aimlic.com
The development of large language models (LLMs) for chemistry is also an emerging area that could assist in planning complex syntheses and analyzing large datasets of chemical information. arxiv.org The primary challenge and opportunity lie in generating high-quality, large datasets necessary for training robust and accurate ML models. cas.org
Table 2: Potential Applications of AI/ML in Research on this compound
| AI/ML Application Area | Specific Task | Expected Impact | Relevant Research |
|---|---|---|---|
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes. | Accelerates discovery and reduces resource use. | aimlic.com |
| Reaction Outcome Prediction | Predicting yields and side products of new reactions. | Improves experimental design and success rates. | arxiv.orgacs.org |
| Property Prediction (QSAR) | Predicting biological activity or material properties. | Prioritizes synthesis of high-potential candidates. | aimlic.com |
Expansion into Unexplored Areas of Functional Materials and Supramolecular Chemistry
The unique electronic and structural features of this compound make it an attractive building block for novel functional materials and supramolecular assemblies. The introduction of fluorine into molecular structures is known to create more stable and robust lattices and can significantly influence self-assembly motifs. researchgate.net
The presence of hydrogen bond donors (amine) and acceptors (pyridine nitrogen, fluorine), coupled with the potential for halogen bonding (bromine) and π–π stacking, provides a rich set of non-covalent interactions to guide self-assembly. Research in this area could lead to the design of:
Liquid Crystals: The rigid pyridine core is a common mesogen, and tailored derivatives could exhibit specific liquid crystalline phases.
Organic Electronics: Fluorinated and nitrogen-containing aromatics are of great interest for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Supramolecular Polymers and Gels: The directional nature of the interactions could be harnessed to form well-defined one-, two-, or three-dimensional networks. rsc.orgnih.gov The study of fluorinated azopyridines has shown that fluorination can regulate competition between different types of supramolecular bonding. rsc.org
Interdisciplinary Research Fostering Chemical Innovations
The full potential of this compound will be realized through synergistic, interdisciplinary research. The convergence of expertise from different fields is essential for translating the fundamental chemistry of this molecule into tangible innovations.
Future progress will depend on collaborations between:
Synthetic Organic Chemists to develop efficient synthetic routes.
Computational Chemists to model reactivity and predict properties using AI/ML. acs.org
Materials Scientists to design and characterize novel functional materials.
Biochemists and Pharmacologists to explore the potential of its derivatives as therapeutic agents.
Chemical Engineers to scale up the synthesis of promising compounds.
Q & A
Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinase enzymes). QSAR models trained on LogP, polar surface area, and halogen-bonding parameters can prioritize candidates with improved bioavailability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Data Analysis & Optimization
Q. How do reaction parameters (catalyst loading, solvent polarity) impact the yield of this compound in multi-step syntheses?
- Methodological Answer : Design a factorial experiment to test variables:
- Catalyst : Pd/C vs. FeBr₃ (0.5–5 mol%).
- Solvent : DCM vs. acetic acid.
- Temperature : 60°C vs. 100°C.
Analyze via ANOVA to identify significant factors. For example, FeBr₃ at 3 mol% in acetic acid increases di-bromination yield by 15% compared to DCM .
Q. What analytical techniques are most effective in detecting trace byproducts (e.g., dehalogenated species) during synthesis?
- Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column (ACN/water + 0.1% formic acid) detects dehalogenated products at ppm levels. GC-MS with electron capture detection (ECD) is sensitive to halogen loss. Compare retention times with synthesized standards for confirmation .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
